molecular formula C10H17NO2 B14297939 Ethyl 2-(piperidin-2-ylidene)propanoate CAS No. 113236-62-7

Ethyl 2-(piperidin-2-ylidene)propanoate

Cat. No.: B14297939
CAS No.: 113236-62-7
M. Wt: 183.25 g/mol
InChI Key: UELYEMHELSZOKZ-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-2-ylidene)propanoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperidin-2-ylidene)propanoate typically involves the reaction of piperidine with ethyl acrylate under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in maintaining the optimal reaction conditions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-2-ylidene)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 2-(piperidin-2-ylidene)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-2-ylidene)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Ethyl 2-(piperidin-2-ylidene)propanoate can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered ring with one nitrogen atom.

    Piperidinone: A piperidine derivative with a ketone functional group.

    Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-piperidin-2-ylidenepropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-13-10(12)8(2)9-6-4-5-7-11-9/h11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELYEMHELSZOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50764822
Record name Ethyl 2-(piperidin-2-ylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50764822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113236-62-7
Record name Ethyl 2-(piperidin-2-ylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50764822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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